molecular formula C14H10ClNO3 B6400989 3-(3-Aminocarbonylphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261975-34-1

3-(3-Aminocarbonylphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6400989
CAS RN: 1261975-34-1
M. Wt: 275.68 g/mol
InChI Key: UJHWHCFBMBQTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminocarbonylphenyl)-4-chlorobenzoic acid (also known as 3-Aminocarbonyl-4-chlorophenylacetic acid or ACPCA) is a synthetic organic compound with a molecular formula of C9H7ClNO2. It is a white solid that is soluble in water and ethanol and is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, particularly those with medicinal properties. ACPCA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.

Scientific Research Applications

ACPCA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of organic compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridines-2-thiones, and 1,4-dihydropyridines-3-thiones. It has also been used in the synthesis of a variety of medicinal compounds, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In addition, ACPCA has been used as a reagent in the synthesis of peptides, peptide analogs, and other biologically active molecules.

Mechanism of Action

The exact mechanism of action of ACPCA is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of a variety of organic compounds. It is also believed that the compound may interact with certain enzymes, allowing for the formation of specific biochemical compounds.
Biochemical and Physiological Effects
ACPCA has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been found to have anti-oxidant, anti-bacterial, and anti-fungal activities. In addition, ACPCA has been found to have an anti-diabetic effect, as well as an anti-hypertensive effect.

Advantages and Limitations for Lab Experiments

The use of ACPCA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it a cost-effective reagent for the synthesis of other compounds. In addition, it is a relatively stable compound, making it suitable for long-term storage. Furthermore, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of ACPCA in laboratory experiments. It is a relatively reactive compound, making it difficult to handle and store. In addition, it is not always possible to synthesize the desired compounds using ACPCA, as it does not always react in the desired manner.

Future Directions

Given the wide range of biochemical and physiological effects of ACPCA, there are a number of potential future directions for research and development. These include further studies into its anti-inflammatory, anticonvulsant, and anti-cancer properties, as well as its potential use in the synthesis of other medicinal compounds. In addition, further research into its anti-oxidant, anti-bacterial, and anti-fungal activities is warranted. Finally, further studies into its potential use as a proton donor in the synthesis of other organic compounds is also of interest.

Synthesis Methods

ACPCA can be synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3-amino-2-hydroxypropionic acid in the presence of hydrochloric acid. This produces a carboxylic acid, which is then reacted with anhydrous sodium acetate and acetic anhydride to yield the desired product. The reaction can be conducted in either an aqueous or organic medium and is typically completed within a few hours.

properties

IUPAC Name

3-(3-carbamoylphenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHWHCFBMBQTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689881
Record name 3'-Carbamoyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-34-1
Record name 3'-Carbamoyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.